The compound (2S,3R,4R,5S)-1-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol; hydrochloride, commonly known as Miglitol, is a carbohydrate derivative that plays a significant role in the management of diabetes. It functions primarily as an alpha-glucosidase inhibitor, which slows down the digestion of carbohydrates in the intestines, thereby reducing postprandial blood glucose levels. The chemical is classified as a pharmaceutical agent used in the treatment of type 2 diabetes mellitus.
Miglitol is synthesized from natural sources or can be produced through chemical synthesis in laboratories. Its classification falls under the category of antidiabetic agents, specifically as an alpha-glucosidase inhibitor. The compound is identified by its CAS number 72432-03-2 and has a molecular formula of C8H17NO5 with a molecular weight of 207.22 g/mol .
Miglitol can be synthesized using various methods that involve the modification of piperidine derivatives. The synthesis typically includes:
The synthesis often employs techniques such as:
Miglitol's structure features a piperidine ring with multiple hydroxyl groups that contribute to its solubility and biological activity. The stereochemistry is critical, with specific configurations at the 2, 3, 4, and 5 positions influencing its function.
Miglitol undergoes several key reactions relevant to its mechanism of action:
The kinetic parameters for Miglitol's interaction with alpha-glucosidase suggest a competitive inhibition mechanism, where it binds reversibly to the enzyme's active site .
Miglitol's primary mechanism involves:
Clinical studies indicate that Miglitol can reduce postprandial blood glucose levels by approximately 30% when administered before meals .
Miglitol is primarily used in clinical settings for:
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 472-51-5
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3